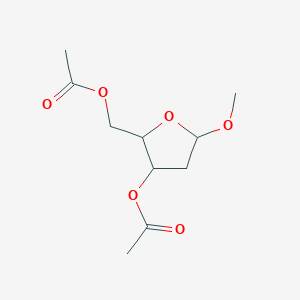

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside is a compound extensively employed in the biomedical sector. It serves as a pivotal intermediary during the production of antiviral and anticancer pharmaceuticals. The molecular formula of this compound is C10H16O6, and it has a molecular weight of 232.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of hydroxyl groups followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives and deoxy sugars, which are crucial intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and nucleosides.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Serves as an intermediate in the production of antiviral and anticancer drugs.

Industry: Utilized in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside involves its role as an intermediate in biochemical pathways. It participates in the synthesis of nucleosides, which are essential for DNA and RNA synthesis. The compound interacts with various enzymes and molecular targets, facilitating the production of antiviral and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside: Another acetylated derivative of deoxy sugars with similar applications in pharmaceutical synthesis.

1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Used in the synthesis of complex carbohydrates and glycosides.

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine: Employed in the synthesis of nucleoside analogs for antiviral and anticancer therapies.

Uniqueness

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside stands out due to its specific role in the synthesis of antiviral and anticancer drugs. Its unique structure allows for selective acetylation, making it a valuable intermediate in pharmaceutical research and production.

Biological Activity

Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside is a significant compound in the field of nucleoside chemistry, particularly noted for its biological activity and potential applications in medicinal chemistry. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside typically involves the acetylation of 2-deoxy-β-D-ribofuranoside. Various methods have been reported, including enzymatic approaches using lipases for regioselectivity and yield optimization. For instance, Candida antarctica lipase B has been employed to achieve regioselective acetylation, resulting in high yields of the desired product .

Biological Activity

Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside exhibits several biological activities that make it a valuable compound in pharmaceutical research:

- Antiviral Properties : This compound serves as a precursor for nucleosides that exhibit antiviral activity. Research indicates that derivatives of 2-deoxy ribonucleosides are effective against various viral infections due to their ability to inhibit viral replication .

- Mechanisms of Action : The biological activity is often attributed to its incorporation into nucleic acids, leading to disruption in nucleic acid synthesis and function. The acetyl groups enhance lipid solubility, facilitating cellular uptake and bioavailability .

- Research Findings : Studies have shown that derivatives of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside can modulate immune responses and show potential in cancer therapy by targeting cancer cell metabolism .

Case Studies

Several case studies highlight the efficacy of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside and its derivatives:

- Study on Antiviral Activity : A study demonstrated that certain analogs derived from methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside exhibited potent antiviral effects against herpes simplex virus (HSV) with IC50 values in the nanomolar range .

- Cancer Research : Another research effort focused on the use of this compound in modulating pathways involved in apoptosis and cell cycle regulation in cancer cells. The results indicated significant inhibition of tumor growth in vitro and in vivo models .

Data Table

The following table summarizes key findings related to the biological activity of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside:

Properties

IUPAC Name |

(3-acetyloxy-5-methoxyoxolan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNZXGFEXJLTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.